

# S-1 Combination Therapy: A Comparative Guide to Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of S-1, an oral fluoropyrimidine-based anticancer drug, when used in combination with other chemotherapeutic agents. The data presented is compiled from numerous clinical studies to support research and drug development efforts in oncology.

#### Introduction to S-1

S-1 is a combination oral anticancer agent that contains three pharmacological compounds: tegafur, gimeracil, and oteracil potassium.[1][2] Tegafur is a prodrug that is converted into the active anticancer agent 5-fluorouracil (5-FU).[2][3] Gimeracil inhibits the degradation of 5-FU, leading to higher and more sustained concentrations of the drug in the blood and tumor.[3] Oteracil potassium is primarily active in the gut, where it reduces the gastrointestinal toxicity associated with 5-FU.[3] This unique formulation is designed to enhance the antitumor effects of 5-FU while mitigating its side effects.[1]

#### **Efficacy of S-1 in Combination Therapies**

Clinical trials have demonstrated that S-1-based combination therapy is superior to S-1 monotherapy in terms of overall survival (OS), progression-free survival (PFS), and overall response rate (ORR) in patients with advanced gastric cancer.[4] The following tables summarize the efficacy of S-1 in combination with key chemotherapeutic agents.



Table 1: S-1 plus Cisplatin vs. S-1 Monotherapy for

**Advanced Gastric Cancer (SPIRITS Trial)** 

| Efficacy Endpoint                          | S-1 plus Cisplatin | S-1 Monotherapy | Hazard Ratio (HR) /<br>p-value          |
|--------------------------------------------|--------------------|-----------------|-----------------------------------------|
| Median Overall<br>Survival (OS)            | 13.0 months        | 11.0 months     | HR: 0.77 (95% CI: 0.61-0.98); p=0.04[5] |
| Median Progression-<br>Free Survival (PFS) | 6.0 months         | 4.0 months      | p<0.0001[5][6]                          |
| Overall Response<br>Rate (ORR)             | 54%                | 31%             | N/A[5][6]                               |

Table 2: S-1 plus Docetaxel vs. S-1 Monotherapy for

Stage III Gastric Cancer (Adjuvant Setting)

| Efficacy Endpoint                          | S-1 plus Docetaxel | S-1 Monotherapy | Hazard Ratio (HR) /<br>p-value                        |
|--------------------------------------------|--------------------|-----------------|-------------------------------------------------------|
| 5-Year Overall<br>Survival (OS) Rate       | 67.91%             | 60.27%          | HR: 0.752 (95% CI: 0.613-0.922);<br>p=0.0059[7]       |
| 3-Year Relapse-Free<br>Survival (RFS) Rate | 67.74%             | 57.40%          | HR: 0.715 (95% CI: 0.587-0.871); p=0.0008[8][9]       |
| 3-Year Overall<br>Survival (OS) Rate       | 77.68%             | 71.17%          | HR: 0.742 (95% CI:<br>0.596-0.925);<br>p=0.0076[8][9] |

# Table 3: S-1 plus Oxaliplatin (SOX) vs. S-1 plus Cisplatin (SP) for Advanced Gastric Cancer



| Efficacy Endpoint                          | SOX Regimen | SP Regimen  | Hazard Ratio (HR)                   |
|--------------------------------------------|-------------|-------------|-------------------------------------|
| Median Overall<br>Survival (OS)            | 13.0 months | 11.8 months | HR: 0.764 (95% CI: 0.636-0.918)[10] |
| Median Progression-<br>Free Survival (PFS) | 5.7 months  | 4.9 months  | HR: 0.752 (95% CI: 0.632-0.895)[10] |
| Overall Response<br>Rate (ORR)             | 58%         | 60%         | N/A[11]                             |

## Table 4: S-1 plus Irinotecan in Advanced Colorectal and

**Gastric Cancer** 

| Cancer Type                               | Efficacy Endpoint                         | Result                                                |
|-------------------------------------------|-------------------------------------------|-------------------------------------------------------|
| Advanced Colorectal Cancer                | Overall Response Rate (ORR)               | 62.5%[12]                                             |
| Median Progression-Free<br>Survival (PFS) | 8.0 months[12]                            |                                                       |
| Advanced Gastric Cancer                   | Median Overall Survival (OS)              | 12.8 months (vs. 10.5 months for S-1 monotherapy)[13] |
| Overall Response Rate (ORR)               | 41.5% (vs. 26.9% for S-1 monotherapy)[13] |                                                       |

#### **Experimental Protocols**

The data presented in this guide are derived from Phase II and Phase III clinical trials. The general methodologies employed in these studies are outlined below.

#### **Study Design**

The majority of the cited studies are randomized, open-label, multicenter clinical trials.[5][11] [14] Patients are typically randomized to receive either the S-1 combination therapy or a control treatment (e.g., S-1 monotherapy or another standard-of-care regimen).

### **Patient Population**



Participants in these trials are typically adults with histologically confirmed, advanced, recurrent, or metastatic cancer (e.g., gastric, colorectal) who have not received prior chemotherapy for their advanced disease.[5][12] Key eligibility criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 and adequate organ function.

#### **Treatment Regimens**

- S-1 plus Cisplatin (SP): S-1 is administered orally twice daily for three consecutive weeks, followed by a two-week rest period. Cisplatin is given as an intravenous infusion on day 8 of this 5-week cycle.[5]
- S-1 plus Docetaxel: S-1 is administered orally, and docetaxel is given as an intravenous infusion, typically in 3-week cycles.[15]
- S-1 plus Oxaliplatin (SOX): S-1 is given orally for 14 days, with oxaliplatin administered as an intravenous infusion on day 1 of a 3-week cycle.[11]
- S-1 plus Irinotecan: S-1 is administered orally for 14 or 21 days, with irinotecan given as an intravenous infusion on specified days of a 3 or 5-week cycle.[12][13]

#### **Efficacy Evaluation**

The primary endpoints in these studies are typically Overall Survival (OS) or Progression-Free Survival (PFS).[5][11] Secondary endpoints often include Overall Response Rate (ORR), disease control rate, and safety.[5][16] Tumor responses are assessed periodically using Response Evaluation Criteria in Solid Tumors (RECIST).[16]

#### **Signaling Pathways and Mechanisms of Action**

The enhanced efficacy of S-1 combination therapies stems from the synergistic or additive effects of the combined agents, which often target different stages of the cell cycle and distinct signaling pathways.

#### **Mechanism of Action of S-1 and Combination Partners**

S-1 (5-Fluorouracil): The active metabolite of S-1, 5-FU, acts as an antimetabolite. It inhibits
thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary







component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.[8]

- Cisplatin and Oxaliplatin: These platinum-based agents form cross-links with DNA, which
  interferes with DNA replication and transcription, triggering apoptosis (programmed cell
  death).[5][9][11]
- Docetaxel: As a taxane, docetaxel stabilizes microtubules, preventing their normal dynamic disassembly. This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[17][18]
- Irinotecan: This topoisomerase I inhibitor prevents the re-ligation of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death.[15]





Click to download full resolution via product page

Caption: General workflow of a randomized clinical trial for S-1 combination therapy.

### Signaling Pathways Targeted by S-1 and Cisplatin

The combination of S-1 (5-FU) and cisplatin leverages their distinct mechanisms to induce cancer cell death. 5-FU disrupts DNA synthesis, while cisplatin creates DNA adducts that block



replication and transcription. This dual assault on DNA integrity can overwhelm cellular repair mechanisms and more effectively trigger apoptotic signaling pathways.



Simplified Signaling Pathway for S-1 and Cisplatin

Click to download full resolution via product page

Caption: Combined action of S-1 and Cisplatin leading to apoptosis.

#### **Conceptual Model of Drug Interactions**

The interaction between two drugs can be synergistic, additive, or antagonistic. Synergistic combinations, where the combined effect is greater than the sum of the individual effects, are



highly desirable in cancer therapy as they can lead to improved efficacy and potentially lower doses, reducing toxicity.



Click to download full resolution via product page

Caption: Conceptual diagram of additive, synergistic, and antagonistic drug interactions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Docetaxel Wikipedia [en.wikipedia.org]
- 3. Network insights on oxaliplatin anti-cancer mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Irinotecan Wikipedia [en.wikipedia.org]
- 6. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. tandfonline.com [tandfonline.com]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 10. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 11. Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects [inis.iaea.org]
- 12. ClinPGx [clinpgx.org]
- 13. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance ecancer [ecancer.org]
- 14. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. urology-textbook.com [urology-textbook.com]
- 17. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [S-1 Combination Therapy: A Comparative Guide to Efficacy and Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584316#r-or-s1-efficacy-in-combination-with-other-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com